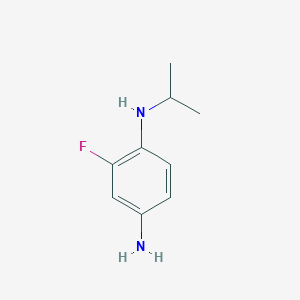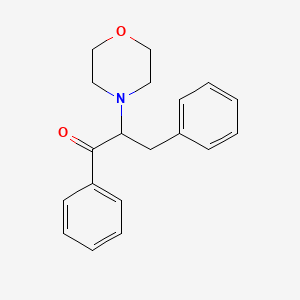
2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one is an organic compound that features a morpholine ring attached to a diphenylpropanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 1,3-diphenylpropan-1-one with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Morpholin-4-yl)-7-phenyl-4H-chromen-4-one: This compound shares the morpholine ring and phenyl groups but differs in the core structure.
4-Morpholin-4-yl-piperidine-1-carboxylic acid: Another compound with a morpholine ring, used in different applications.
Uniqueness
2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one is unique due to its specific combination of a morpholine ring and a diphenylpropanone backbone. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6267-73-8 |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
2-morpholin-4-yl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C19H21NO2/c21-19(17-9-5-2-6-10-17)18(20-11-13-22-14-12-20)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
InChI-Schlüssel |
AAWKQWNRGJWSKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


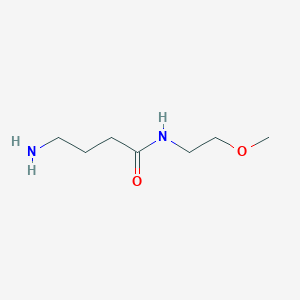
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B15095631.png)
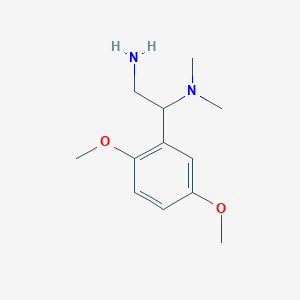

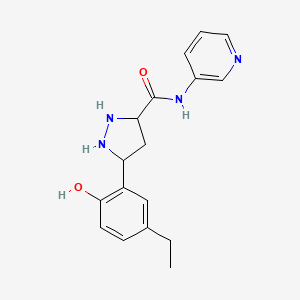
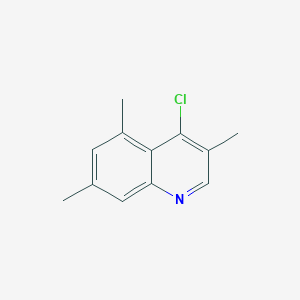
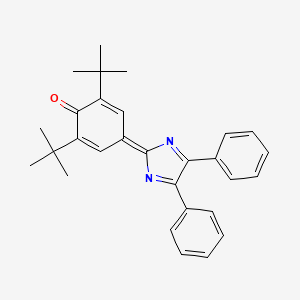
![1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine](/img/structure/B15095679.png)
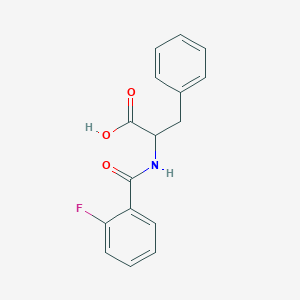
![N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide](/img/structure/B15095697.png)
![endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene](/img/structure/B15095702.png)
